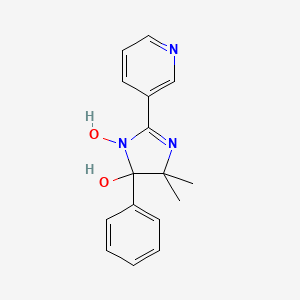![molecular formula C16H14N2OS B5148575 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5148575.png)
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. This compound is also known as methylene blue analog, which is a derivative of the well-known methylene blue dye.
科学研究应用
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its efficacy against various bacterial and fungal strains. Additionally, it has been studied for its potential as a neuroprotective agent, with studies showing its ability to protect neurons from oxidative stress and neurotoxicity.
作用机制
The mechanism of action of 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is complex and not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. It has also been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting DNA replication. Additionally, it has been shown to protect neurons from oxidative stress and neurotoxicity by reducing reactive oxygen species and increasing antioxidant activity.
Biochemical and Physiological Effects:
3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and protect neurons from oxidative stress and neurotoxicity. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one in lab experiments is its versatility. It has been shown to have potential applications in various fields such as medicinal chemistry, pharmacology, and drug discovery. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for research on 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one. One possible direction is to investigate its potential as an anticancer agent in combination with other drugs or therapies. Another direction is to explore its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicities, which may inform its use in future research and clinical applications.
合成方法
The synthesis of 3-({[2-(methylthio)phenyl]amino}methylene)-1,3-dihydro-2H-indol-2-one involves the reaction of 2-(methylthio)aniline with isatin in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
3-[(2-methylsulfanylphenyl)iminomethyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-20-15-9-5-4-8-14(15)17-10-12-11-6-2-3-7-13(11)18-16(12)19/h2-10,18-19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPQJJWRLWCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-bromo-2-methylphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5148508.png)

![N-(1-benzyl-4-piperidinyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5148522.png)
amino]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5148532.png)
![7-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5148534.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-3-chlorobenzamide](/img/structure/B5148542.png)


![ethyl [5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5148551.png)

![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-4-ethylpiperazine](/img/structure/B5148563.png)
![4,4'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(2,6-dimethylbenzenesulfonyl chloride)](/img/structure/B5148571.png)
![4-fluoro-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5148572.png)